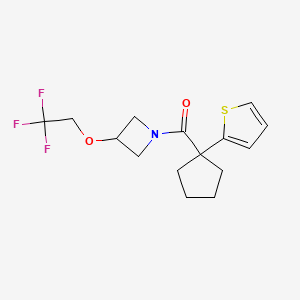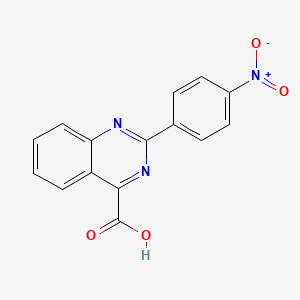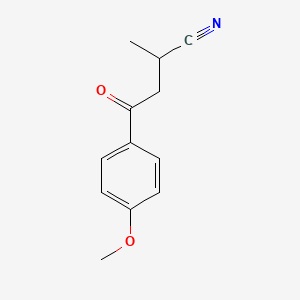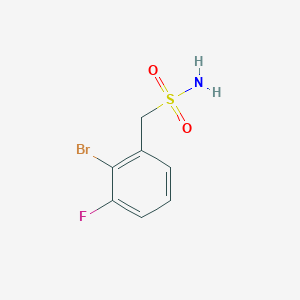![molecular formula C10H14N2O2 B2521764 1-[(4-Methoxyphenyl)methyl]-3-methylurea CAS No. 188911-53-7](/img/structure/B2521764.png)
1-[(4-Methoxyphenyl)methyl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methyl]-3-methylurea, also known as MMU, is a chemical compound that has been studied extensively for its potential use in scientific research. MMU is a small molecule that is easily synthesized, making it a useful tool for researchers looking to study the effects of small molecules on biological systems. In
Scientific Research Applications
Synthesis of Heterocycles
The compound has been used in the synthesis of heterocycles . For instance, it has been used in the production of 1,2,3-triazoles , which are known to display significant biological activities . The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .
Medicinal Applications
Heterocycles containing the 1,2,3-triazole moiety, which can be synthesized using this compound, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Drug Discovery
Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery . A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents .
Biological and Pharmacological Properties
Hydrazones have a wide range of biological and pharmacological properties with potential for various applications . They exhibit antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .
Quantum Computational Modeling
The compound has been used in quantum computational modeling calculations . These calculations were carried out using the B3LYP/6-311++G (d,p) level of the density functional theory (DFT) method .
Structure Determination
The structure of the compound and its derivatives can be ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
Mechanism of Action
Target of Action
The compound contains a urea group and a methoxyphenyl group. Urea derivatives are known to have various biological activities and can interact with multiple targets. For instance, some urea derivatives can inhibit certain enzymes or interact with protein receptors . The methoxyphenyl group is a common feature in many bioactive compounds and can enhance binding affinity to target proteins .
Mode of Action
The exact mode of action would depend on the specific target. Generally, the compound might bind to its target, leading to a change in the target’s function. This could involve inhibiting an enzyme’s activity, modulating a receptor’s signaling, or altering a protein’s conformation .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to influence various pathways, such as those involved in inflammation, cancer, and metabolic diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it acts. The compound’s solubility, stability, and size can influence its absorption and distribution. Its metabolism could involve various enzymes, and excretion usually occurs via the kidneys or liver .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and the biochemical pathways it affects. This could range from changes in gene expression and cellular signaling to alterations in cellular morphology and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, the compound might be more effective or stable under certain pH conditions or temperatures .
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(13)12-7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFWCUQJVZGIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2521684.png)

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2521687.png)
![1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521688.png)
![N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2521691.png)


![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)
![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2521698.png)


![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)